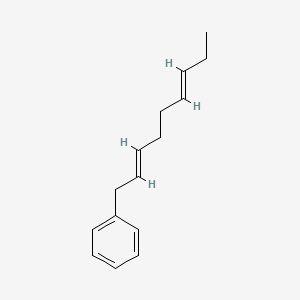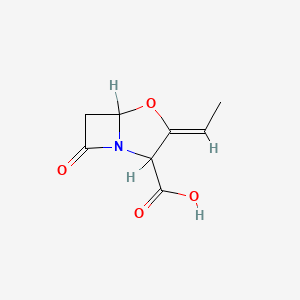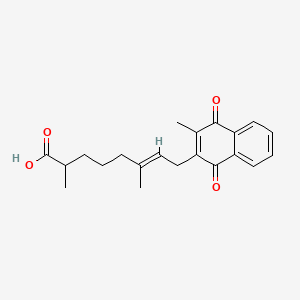
4,7,10,13,16-Docosapentaenoic acid
Vue d'ensemble
Description
4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is a very long-chain polyunsaturated fatty acid. It is an omega-6 fatty acid formed by the elongation and desaturation of arachidonic acid. This compound is found in fish oils and is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7,10,13,16-Docosapentaenoic acid can be synthesized through the elongation and desaturation of arachidonic acid.
Industrial Production Methods
In industrial settings, this compound is typically extracted from fish oils. The extraction process involves several steps, including the separation of the oil from the fish tissue, purification, and concentration of the desired fatty acid. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16-Docosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the esterification of the carboxylic acid group to form esters
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction often requires elevated temperatures and pressures.
Substitution: Common reagents include alcohols and acids for esterification reactions. .
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and other substituted derivatives
Applications De Recherche Scientifique
4,7,10,13,16-Docosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a standard for analytical techniques such as HPLC and GC. It is also used in the synthesis of complex lipids and other fatty acid derivatives.
Biology: Studied for its role in cell membrane structure and function. It is also investigated for its effects on gene expression and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and metabolic syndromes. It is also studied for its role in brain development and function.
Industry: Used in the formulation of dietary supplements and functional foods. .
Mécanisme D'action
4,7,10,13,16-Docosapentaenoic acid exerts its effects through several mechanisms:
Molecular Targets: It interacts with cell membrane phospholipids, influencing membrane fluidity and function. It also binds to specific receptors and enzymes involved in lipid metabolism and signaling.
Pathways Involved: It modulates the activity of various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. .
Comparaison Avec Des Composés Similaires
4,7,10,13,16-Docosapentaenoic acid is similar to other long-chain polyunsaturated fatty acids, such as:
4,7,10,13,16,19-Docosahexaenoic acid (DHA): Another omega-3 fatty acid found in fish oils. It has six double bonds and is known for its role in brain and eye health.
5,8,11,14,17-Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds. It is known for its anti-inflammatory properties and cardiovascular benefits.
7,10,13,16-Docosatetraenoic acid: An omega-6 fatty acid with four double bonds. .
Uniqueness
This compound is unique due to its specific structure and the number of double bonds, which confer distinct biological properties. Its role in modulating inflammation and lipid metabolism sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-GUTOPQIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2313-14-6 | |
| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)
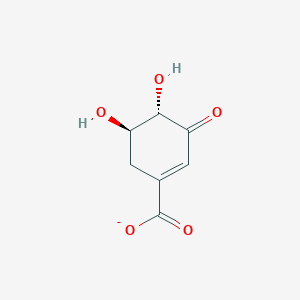
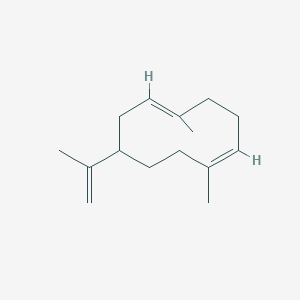

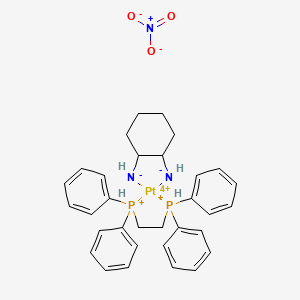
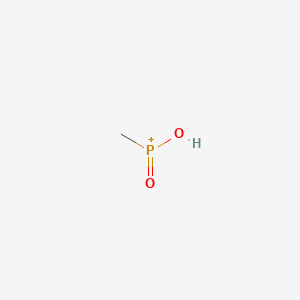
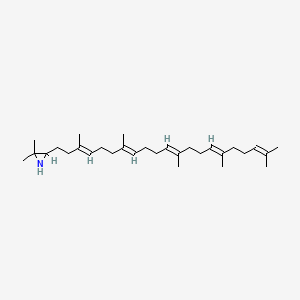
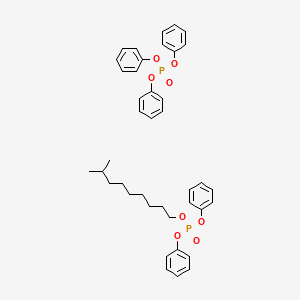
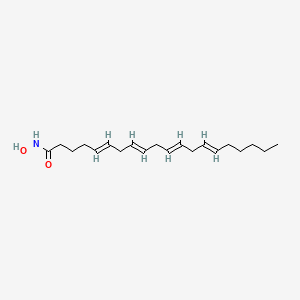
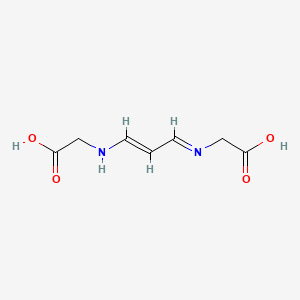
![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
